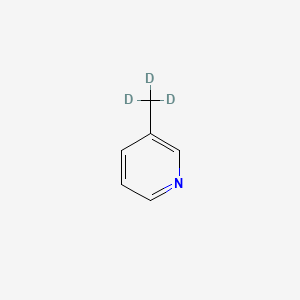

3-Methyl-D3-pyridine

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-Methyl-D3-pyridine is a deuterated form of 3-methylpyridine, where the hydrogen atoms in the methyl group are replaced by deuterium atoms. This compound is a colorless liquid with a strong odor and is classified as a weak base. It is one of the three positional isomers of methylpyridine, which are used as precursors to various pyridine derivatives in the pharmaceutical and agricultural industries .

准备方法

Synthetic Routes and Reaction Conditions

3-Methyl-D3-pyridine can be synthesized through several methods. One common method involves the reaction of acrolein with ammonia over an oxide-based heterogeneous catalyst. This reaction is multistep and culminates in cyclization . Another method involves the dehydrogenation of 3-methylpiperidine, which is derived from the hydrogenation of 2-methylglutaronitrile .

Industrial Production Methods

Industrial production of this compound typically involves the reaction of acrolein with ammonia. The ingredients are combined as gases and passed over an oxide-based heterogeneous catalyst. This process also produces substantial amounts of pyridine, which arises by demethylation of 3-methylpyridine .

化学反应分析

Types of Reactions

3-Methyl-D3-pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Oxidation: Nitric acid is commonly used as an oxidant for converting this compound to nicotinic acid.

Substitution: Various reagents can be used for substitution reactions, including halogens and organometallic reagents.

Major Products Formed

Nicotinic Acid: Formed through the oxidation of this compound.

Substituted Pyridines: Formed through substitution reactions.

科学研究应用

3-Methyl-D3-pyridine has several scientific research applications, including:

Chemistry: Used as a precursor for synthesizing various pyridine derivatives.

Biology: Studied for its potential biological activities and interactions with enzymes.

Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.

Industry: Used in the production of agrochemicals and other industrial chemicals.

作用机制

The mechanism of action of 3-Methyl-D3-pyridine involves its interaction with various molecular targets. It acts as an inhibitor of enzymes such as stromelysin-1 and collagenase 3, which play roles in the degradation of extracellular matrix proteins . These interactions can affect various biological pathways and processes.

相似化合物的比较

Similar Compounds

3-Methylpyridine: The non-deuterated form of 3-Methyl-D3-pyridine.

Pyridine: The parent compound of this compound.

Pyridinium Salts: Structurally similar compounds with various applications in chemistry and biology.

Uniqueness

This compound is unique due to the presence of deuterium atoms, which can affect its chemical and physical properties. This isotopic substitution can lead to differences in reaction rates and metabolic stability compared to its non-deuterated counterpart .

生物活性

3-Methyl-D3-pyridine, a deuterated derivative of 3-methylpyridine, is a compound of interest in various biological and chemical research fields. Its unique isotopic labeling allows for enhanced tracking in metabolic studies and reaction mechanisms. This article explores the biological activity of this compound, including its pharmacological properties, potential applications, and relevant case studies.

This compound has the molecular formula C7H7D3N. The presence of deuterium at the methyl group influences its chemical behavior, particularly in NMR spectroscopy where it serves as a probe molecule due to the distinct NMR signals produced by deuterated hydrogen atoms compared to regular hydrogen atoms.

Biological Activity Overview

While this compound itself does not exhibit a well-defined biological mechanism of action, it is often utilized in studies involving related pyridine derivatives that demonstrate significant biological activities. Pyridine compounds are known for their roles in various pharmacological contexts, including:

- Antimicrobial activity

- Anti-inflammatory properties

- Neuropharmacological effects

Pharmacological Studies

Recent research has highlighted the pharmacological potential of pyridine derivatives. For instance, studies have shown that certain pyridine-based compounds can act as inhibitors for various biological targets, including enzymes involved in inflammatory pathways. A notable example includes the investigation of N-(methyl-d3)pyridazine-3-carboxamide derivatives as TYK2 inhibitors, which demonstrated effective inhibition against STAT3 phosphorylation and showed promise in treating autoimmune diseases .

Case Studies and Research Findings

-

TYK2 Inhibition Study :

- Objective : To evaluate the inhibitory effects of pyridazine derivatives on TYK2.

- Findings : Compound 24 exhibited significant inhibition of STAT3 phosphorylation with selectivity towards other JAK family members. It showed effectiveness in anti-CD40-induced colitis models with favorable pharmacokinetic profiles .

- Fluorescent Probes Development :

Comparative Analysis of Related Compounds

The following table summarizes some key characteristics and biological activities associated with structurally similar compounds:

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| 4-Methylpyridine | Methyl group at position 4 | Higher basicity; potential antimicrobial |

| 2-Methylpyridine | Methyl group at position 2 | Different reactivity patterns; anti-inflammatory |

| 2,6-Lutidine | Two methyl groups at positions 2 and 6 | Enhanced steric hindrance; neuropharmacological effects |

| Nicotine | Pyridine ring with a pyrrolidine moiety | Notable alkaloid activity; stimulant effects |

属性

IUPAC Name |

3-(trideuteriomethyl)pyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N/c1-6-3-2-4-7-5-6/h2-5H,1H3/i1D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITQTTZVARXURQS-FIBGUPNXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C1=CN=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

96.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。